Acetylagmatine

Übersicht

Beschreibung

N-Acetyl-Agmatin (Acetatsalz) ist ein Derivat von Agmatin, einem natürlichen Polyamin, das durch die enzymatische Decarboxylierung von Arginin gebildet wird . Es ist ein potenzielles monoacetyliertes Derivat von Agmatin und hat zahlreiche modulierende Wirkungen, insbesondere in Signalwegen, die mit Diabetes, Immunität und Neurophysiologie zusammenhängen .

Herstellungsmethoden

N-Acetyl-Agmatin (Acetatsalz) kann durch die enzymvermittelte Acetylierung von Agmatin synthetisiert werden . Dieser Prozess wird üblicherweise als ein Abbauprozess betrachtet, wobei monoacetylierte Polyamine im Urin nachgewiesen werden . Der Syntheseweg beinhaltet die Verwendung von Acetyl-CoA und Agmatin, katalysiert durch Agmatin N-Acetyltransferase .

Vorbereitungsmethoden

N-Acetylagmatine (acetate salt) can be synthesized through the enzyme-mediated acetylation of agmatine . This process is commonly considered a degradative step, with monoacetylated polyamines detected in the urine . The synthetic route involves the use of acetyl-CoA and agmatine, catalyzed by agmatine N-acetyltransferase .

Analyse Chemischer Reaktionen

N-Acetyl-Agmatin (Acetatsalz) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann durch Diaminoxidase und Aldehyddehydrogenase in Guanidinobuttersäure umgewandelt werden.

Reduktion: Die Verbindung kann durch Agmatinase zu Putrescin reduziert werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Diaminoxidase, Aldehyddehydrogenase und Agmatinase . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Guanidinobuttersäure und Putrescin .

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Role in Metabolism:

Acetylagmatine is involved in metabolic processes, particularly in the modulation of pathways related to diabetes and obesity. Research indicates that agmatine, from which this compound is derived, can influence metabolic profiling and gene expression. For instance, studies show that long-term agmatine treatment in rats led to increased levels of cyclic AMP (cAMP), which is crucial for metabolic regulation. This modulation resulted in improved carnitine levels and enhanced fatty acid oxidation while reducing incomplete fatty acid oxidation .

Mechanism of Action:

The enzymatic conversion of agmatine to this compound involves the action of N-acetyltransferases. A study on Drosophila melanogaster revealed that the AgmNAT enzyme catalyzes this reaction through a sequential mechanism involving acetyl-CoA and agmatine . Understanding this mechanism can shed light on potential metabolic pathways relevant to human health.

Pharmacological Applications

Neuroprotective Effects:

this compound has been studied for its neuroprotective properties. Agmatine, its precursor, has shown promise in conditions such as stroke and neuropathic pain by modulating neurotransmitter systems and reducing nitric oxide synthesis . These effects suggest that this compound may share similar neuroprotective mechanisms.

Cardioprotection and Diabetes Management:

Research indicates that agmatine can enhance insulin release from pancreatic cells and improve glucose uptake, highlighting its potential role in diabetes management. This compound may exhibit similar effects due to its structural relationship with agmatine . Furthermore, studies have suggested that it could mitigate complications associated with diabetes by affecting metabolic pathways linked to insulin sensitivity.

Industrial Applications

Biochemical Reagent:

this compound serves as a biochemical reagent in various chemical studies. Its role as a research tool extends to applications in industrial settings where it may be used for synthesizing other compounds or studying biochemical pathways.

Case Studies and Clinical Research

Investigational Drug Studies:

Agmatine is currently being investigated as an experimental drug for several indications, including cardioprotection and neuroprotection. A notable study involves patients with small fiber peripheral neuropathy, examining the effects of agmatine supplementation on symptoms and overall health outcomes . Although results are pending publication, this research underscores the clinical relevance of this compound.

Table 1: Summary of this compound Applications

Wirkmechanismus

The mechanism of action of N-Acetylagmatine (acetate salt) involves the enzyme-mediated acetylation of polyamines . This process stimulates diamine oxidase activity, suggesting that the compound might have physiologically important actions . The molecular targets and pathways involved include the modulation of pathways related to diabetes, immunity, and neurophysiology .

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-Agmatin (Acetatsalz) ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Acetylierung und modulierenden Wirkungen einzigartig. Zu den ähnlichen Verbindungen gehören:

Agmatin: Die Ausgangverbindung, von der N-Acetyl-Agmatin abgeleitet ist.

Putrescin: Ein Produkt der Reduktion von N-Acetyl-Agmatin.

Guanidinobuttersäure: Ein Produkt der Oxidation von N-Acetyl-Agmatin.

N-Acetyl-Agmatin (Acetatsalz) sticht aufgrund seiner spezifischen Rolle bei der Stimulierung der Diaminoxidaseaktivität und seinen potenziellen physiologischen Wirkungen hervor .

Eigenschaften

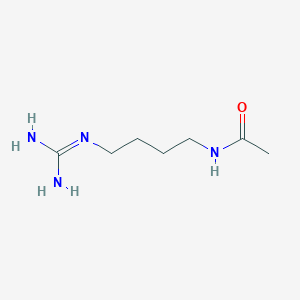

IUPAC Name |

N-[4-(diaminomethylideneamino)butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O/c1-6(12)10-4-2-3-5-11-7(8)9/h2-5H2,1H3,(H,10,12)(H4,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMACEDIUUMWDIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331430 | |

| Record name | Acetylagmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3031-89-8 | |

| Record name | Acetylagmatine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.